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Compound of Interest

Compound Name: 2,5-Difluorobenzonitrile

Cat. No.: B1295057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Identification
The compound of interest is unequivocally identified by its IUPAC name: 2,5-
difluorobenzonitrile.[1] This nomenclature precisely describes a benzene ring substituted with

a nitrile group (-C≡N) at position 1, and fluorine atoms at positions 2 and 5.

Physicochemical and Spectroscopic Data
The intrinsic properties of 2,5-Difluorobenzonitrile are summarized below. This data is critical

for its application in synthesis, purification, and analytical characterization.

Table 2.1: Physical and Chemical Properties
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Property Value Source

CAS Number 64248-64-2 [2]

Molecular Formula C₇H₃F₂N [1][2]

Molecular Weight 139.10 g/mol [1]

Appearance
White to light yellow crystal

powder

Melting Point 33-35 °C (lit.) [3]

Boiling Point 178.4 ± 20.0 °C at 760 mmHg [3]

Density 1.3 ± 0.1 g/cm³ [3]

Flash Point 77.8 ± 0.0 °C [3]

LogP 1.39 [3]

Table 2.2: Spectroscopic Data Summary
Spectroscopy Type Key Features and Observations

¹H NMR
Aromatic region signals expected to be complex

due to H-F and H-H coupling.

¹³C NMR

Characteristic signals for the nitrile carbon

(typically ~115-120 ppm), and carbon atoms

attached to fluorine exhibiting large C-F coupling

constants. Aromatic carbons will appear in the

~110-165 ppm range.

Infrared (IR)

Strong, sharp absorption band characteristic of

the nitrile (C≡N) stretch, typically observed

around 2220-2240 cm⁻¹. Strong C-F stretching

bands are expected in the 1100-1300 cm⁻¹

region.

Mass Spectrometry
Molecular ion peak (M⁺) expected at m/z = 139.

[1][4]
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Synthesis and Experimental Protocols
2,5-Difluorobenzonitrile is a valuable synthetic intermediate, particularly in the fields of

medicinal chemistry and agrochemicals. The strategic placement of fluorine atoms can

enhance metabolic stability, bioavailability, and binding affinity of target molecules. It is

frequently used as a building block in the synthesis of kinase inhibitors and compounds

targeting the central nervous system.

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer

reaction. The following protocol provides a detailed methodology for the synthesis of 2,5-
Difluorobenzonitrile from 2,5-difluoroaniline.

Experimental Protocol: Synthesis of 2,5-
Difluorobenzonitrile via Sandmeyer Reaction
Reaction Scheme:

Step 1: Diazotization of 2,5-Difluoroaniline

Step 2: Cyanation of the Diazonium Salt

Materials and Reagents:

2,5-Difluoroaniline

Hydrochloric acid (HCl), concentrated

Sodium nitrite (NaNO₂)

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN)

Deionized water

Dichloromethane (CH₂Cl₂)

Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

Preparation of the Diazonium Salt Solution (Step 1):

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,

and dropping funnel, combine 2,5-difluoroaniline (1.0 eq) and concentrated hydrochloric

acid (3.0 eq) in water.

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may

precipitate.

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

Add the sodium nitrite solution dropwise to the aniline salt suspension, ensuring the

temperature is maintained below 5 °C. The addition should take approximately 20-30

minutes.

After the addition is complete, stir the resulting diazonium salt solution for an additional 30

minutes at 0-5 °C.

Preparation of the Cyanation Reagent:

In a separate large beaker or flask, dissolve copper(I) cyanide (1.3 eq) and sodium

cyanide (2.6 eq) in deionized water. Caution: Handle cyanides with extreme care in a well-

ventilated fume hood.

Gently warm the solution to about 60-70 °C until the copper(I) cyanide dissolves

completely, then cool to room temperature.

Sandmeyer Cyanation (Step 2):

Cool the copper cyanide solution to 0-5 °C in an ice bath.
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper

cyanide solution. Control the rate of addition to manage gas (N₂) evolution and maintain

the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Work-up and Purification:

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Extract the aqueous mixture with dichloromethane (3 x volume).

Combine the organic layers and wash sequentially with deionized water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on

silica gel to yield pure 2,5-Difluorobenzonitrile.

Applications in Drug Development: A
Representative Workflow
As a versatile building block, 2,5-Difluorobenzonitrile is instrumental in the synthesis of

complex pharmaceutical agents. Its difluorinated phenyl ring is a common scaffold in kinase

inhibitors, where it can interact with the hinge region of the kinase active site. The nitrile group

offers a versatile handle for conversion into other functional groups, such as amines or

tetrazoles.

The following diagram illustrates a representative synthetic workflow where 2,5-
Difluorobenzonitrile is used as a starting material for a generic kinase inhibitor scaffold.
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Caption: Synthetic workflow for a kinase inhibitor scaffold.

This workflow demonstrates the reduction of the nitrile group in 2,5-Difluorobenzonitrile to a

primary amine. This amine then acts as a nucleophile, displacing a halogen on a heterocyclic

core (a common feature in kinase inhibitors) via a nucleophilic aromatic substitution (SNAr)

reaction. The resulting molecule contains the key difluorophenyl moiety, which is crucial for

target engagement in many kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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